Shegansu B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Shegansu B can be synthesized through oxidative coupling reactions of stilbene oligomers . The reaction typically involves the use of oxidizing agents such as potassium ferricyanide or ceric ammonium nitrate under controlled conditions to facilitate the coupling of stilbene monomers .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from the plant Gnetum parvifolium. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Shegansu B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Ethers and esters.
Scientific Research Applications
Shegansu B has a wide range of scientific research applications:
Mechanism of Action
Shegansu B exerts its effects through several mechanisms:
Comparison with Similar Compounds
Shegansu B is unique among similar compounds due to its dual anti-inflammatory and anti-viral activities. Similar compounds include:
Isorhapontigenin: Another stilbenoid with anti-inflammatory properties.
Gnetupendin B: Exhibits anti-viral activity similar to this compound.
Gnetin D: Known for its anti-inflammatory and anti-viral activities
This compound stands out due to its potent inhibition of interleukin-1 beta and significant anti-influenza activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C30H26O8 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
5-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-2,3-dihydro-1-benzofuran-4-yl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H26O8/c1-36-24-11-17(4-3-16-7-20(31)13-21(32)8-16)28-27(15-24)38-30(18-5-6-26(37-2)25(35)12-18)29(28)19-9-22(33)14-23(34)10-19/h3-15,29-35H,1-2H3/b4-3+/t29-,30+/m0/s1 |
InChI Key |
GWNCSUPBMBWFFK-NRNDYIJXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H](C3=C(C=C(C=C3O2)OC)/C=C/C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C3=C(C=C(C=C3O2)OC)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Origin of Product |
United States |
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